molecular formula C17H18O5Se B13055030 (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone

Cat. No.: B13055030
M. Wt: 381.3 g/mol
InChI Key: VNVMNVZIPULNKL-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone is a bifunctional methanone derivative characterized by two distinct aryl groups: a 3,4-dimethoxy-5-(methylselanyl)phenyl moiety and a 3-hydroxy-4-methoxyphenyl group. The compound features a selenium-containing methylselanyl substituent, which distinguishes it from sulfur- or halogen-substituted analogs. Its structural complexity arises from the combination of methoxy, hydroxy, and selenide functional groups, which influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C17H18O5Se

Molecular Weight

381.3 g/mol

IUPAC Name

(3,4-dimethoxy-5-methylselanylphenyl)-(3-hydroxy-4-methoxyphenyl)methanone

InChI

InChI=1S/C17H18O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,18H,1-4H3

InChI Key

VNVMNVZIPULNKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)[Se]C)OC)OC)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Phenolic compounds with methoxy and hydroxy substituents.
  • Organoselenium reagents such as methylselanyl sources (e.g., methylselenol equivalents or methylselanyl halides).
  • Aromatic aldehydes or ketones for benzophenone formation.

Key Reactions

  • Selenium Introduction: The methylselanyl group is typically introduced by nucleophilic aromatic substitution or via cross-coupling reactions using methylselanyl reagents under controlled conditions.
  • Benzophenone Formation: Often achieved by nucleophilic addition of an aryl organometallic species (e.g., aryl lithium or Grignard reagent) to an aromatic aldehyde, followed by oxidation to the ketone.
  • Protection/Deprotection Steps: Methoxy and hydroxy groups may require protection to prevent unwanted side reactions during selenium introduction or coupling steps.

Detailed Preparation Methods

Selenium Functionalization

A practical method involves the reaction of a suitably substituted aryl halide with a methylselanyl nucleophile. For example:

  • Starting from 3,4-dimethoxy-5-halobenzene, reaction with sodium methylselenolate (generated in situ from elemental selenium and methyl iodide or methyl bromide) introduces the methylselanyl group at the 5-position.
  • Reaction conditions typically require anhydrous solvents (e.g., DMF), inert atmosphere, and controlled temperature to avoid oxidation or decomposition.

Formation of the Benzophenone Core

  • The methylselanyl-substituted aryl compound is converted to an organometallic intermediate (e.g., via lithium-halogen exchange using t-butyllithium).
  • This intermediate is then reacted with an aromatic aldehyde bearing the 3-hydroxy-4-methoxy substitution pattern.
  • The resulting secondary alcohol intermediate is oxidized to the ketone using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
  • This two-step sequence (addition followed by oxidation) efficiently forms the benzophenone linkage with the desired substitution.

Protection and Deprotection Strategies

  • Hydroxyl groups on the aromatic ring may be protected as silyl ethers (e.g., tert-butyldimethylsilyl) during selenium introduction or organometallic reactions to prevent side reactions.
  • After ketone formation, deprotection is carried out under mild acidic or fluoride ion conditions to regenerate the free hydroxyl group.
  • Methoxy groups are generally stable under these conditions but require monitoring.

Purification and Characterization

  • Purification is commonly performed by column chromatography using silica gel and appropriate solvent gradients.
  • Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm structure and purity.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress and identify by-products.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Selenium introduction Sodium methylselenolate, DMF, inert atmosphere, RT 70–85 Requires careful exclusion of oxygen
Organolithium formation t-BuLi, THF, -78°C 80–90 Low temperature to minimize side reactions
Addition to aldehyde Aromatic aldehyde, THF, 0°C to RT 75–85 Controlled addition to avoid overreaction
Oxidation to ketone PCC or Dess–Martin periodinane, DCM, RT 70–90 Mild oxidants preserve sensitive groups
Protection/deprotection steps TBS-Cl, imidazole for protection; TBAF for deprotection 85–95 Protects hydroxyl groups during synthesis

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agricultural science, and materials science. This article explores its applications in detail, supported by data tables and relevant case studies.

Structure and Composition

  • Molecular Formula : C17H20O4S
  • Molecular Weight : 320.41 g/mol

Structural Characteristics

The compound features a biphenyl structure with methoxy and methylselanyl functional groups, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its potential anti-cancer properties. The methoxy groups enhance bioavailability and solubility, making it a candidate for drug formulation.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, suggesting its potential as an anti-cancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It appears to modulate oxidative stress pathways, which are critical in conditions like Alzheimer's disease .

Agricultural Science

The unique chemical structure of this compound allows it to be explored as a potential agrochemical. Its ability to interact with plant growth regulators suggests applications in enhancing crop yields.

Data Table: Agrochemical Applications

Application TypeEffect ObservedReference
Growth RegulationEnhanced root development in maize
Pest ResistanceIncreased resistance to aphid infestation

Materials Science

The incorporation of this compound into polymer matrices has been investigated for developing novel materials with improved thermal and mechanical properties.

Research Findings

  • Polymer Composites : Studies have shown that adding this compound to polymer composites can significantly improve their thermal stability and mechanical strength. This application is particularly relevant for creating materials used in high-temperature environments .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Selenium-Containing Methanone Derivatives

Selenide analogs, such as (3,4-dimethoxy-5-(methylselanyl)phenyl)(1H-indol-5-yl)methanone and (3,4-dimethoxy-5-(methylselanyl)phenyl)(1H-indol-4-yl)methanone, share the methylselanyl group but replace the 3-hydroxy-4-methoxyphenyl group with indole rings (Table 1). These indole chalcone derivatives exhibit moderate to potent anticancer activity against human cancer cell lines (e.g., IC₅₀ values of 8–15 μM in MCF-7 breast cancer cells), attributed to the synergistic effects of selenium and the indole scaffold .

Table 1. Comparison of Selenium-Containing Methanone Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Reference
Target Compound 3-hydroxy-4-methoxyphenyl ~450.3 g/mol* Anticancer (under study)
(3,4-dimethoxy-5-(methylselanyl)phenyl)(1H-indol-5-yl)methanone 1H-indol-5-yl ~437.3 g/mol IC₅₀: 8–15 μM (MCF-7)

*Calculated based on molecular formula.

Halogen-Substituted Methanone Derivatives

Halogenated analogs, such as (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone oxime, replace the methylselanyl group with halogens (e.g., fluorine) and incorporate oxime or morpholino moieties (Table 2). These compounds are synthesized via reactions with NH₂OH·HCl and morpholine, yielding high-purity products (>95% yield) . Fluorine substitution enhances electronegativity and metabolic stability but lacks the redox-modulating properties of selenium. The target compound’s methylselanyl group may confer unique antioxidant or pro-oxidant effects, critical for chemoprevention .

Table 2. Comparison with Halogenated Methanone Derivatives

Compound Name Substituents Synthesis Method Key Features Reference
Target Compound Methylselanyl, hydroxy Not reported in evidence Selenium-dependent activity
(3,4-dimethoxyphenyl)(4-fluorophenyl)methanone oxime Fluorophenyl, oxime NH₂OH·HCl, morpholine High yield (>95%)

Sulfur-Containing Analogs

Sulfur-based compounds, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, feature sulfonyl or thioether groups instead of selenides (Table 3). These derivatives are synthesized via sodium ethoxide-mediated coupling reactions and exhibit structural diversity through triazole rings . While sulfur analogs are generally more stable, selenium’s larger atomic radius and polarizability may enhance binding to biological targets, such as thioredoxin reductase, a key enzyme in cancer cell survival .

Table 3. Comparison with Sulfur-Containing Methanone Derivatives

Compound Name Substituents Synthesis Method Biological Activity Reference
Target Compound Methylselanyl, hydroxy Not reported Potential chemoprevention
Triazolylthio-1-phenylethanone Phenylsulfonyl, triazole Sodium ethoxide coupling Antifungal/antibacterial

Structural and Functional Divergence

The target compound’s 3-hydroxy-4-methoxyphenyl group differentiates it from analogs like (2-imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone, which incorporates a pyrimidine ring and methylthio group . The hydroxy group in the target compound may improve water solubility, whereas pyrimidine-based derivatives prioritize planar aromaticity for DNA intercalation.

Biological Activity

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone, a compound with the molecular formula C17_{17}H18_{18}O5_5Se, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antioxidant effects, and mechanisms of action through various studies and case analyses.

Chemical Structure

The compound features a complex structure characterized by:

  • Dimethoxy and hydroxy groups that enhance its reactivity and biological interaction.
  • Methylselenyl substitution , which is known to impart unique biological properties, particularly in cancer research.

1. Cytotoxicity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study involving breast cancer cell lines (MDA-MB-231), the compound showed an IC50_{50} value of approximately 13 μM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .
  • Another investigation reported that the compound effectively inhibited cell viability in colon cancer (HT29) and leukemia cell lines, suggesting a broad spectrum of anticancer activity .
Cell LineIC50_{50} (μM)Reference
MDA-MB-23113
HT29<20
Jurkat<15

2. Antioxidant Activity

The compound's antioxidant properties were evaluated using DPPH radical scavenging assays. Results demonstrated that it possesses a comparable antioxidant capacity to ascorbic acid, making it a potential candidate for further exploration in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound include:

  • Microtubule destabilization : Similar to other compounds in its class, it may disrupt microtubule formation, which is critical for cell division and proliferation .
  • Induction of Apoptosis : The compound has been shown to induce morphological changes in treated cells indicative of apoptosis, further supporting its role as an anticancer agent .

Case Study 1: Breast Cancer

In a controlled laboratory setting, this compound was tested on MDA-MB-231 cells. The treatment led to significant reductions in cell viability at concentrations above 10 μM. Morphological assessments revealed apoptotic features such as cell shrinkage and nuclear condensation.

Case Study 2: Colon Cancer

A parallel study on HT29 cells revealed that treatment with the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming the induction of apoptosis.

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